molecular formula C9H9NO2 B13035255 4-Hydroxy-2-methylisoindolin-1-one

4-Hydroxy-2-methylisoindolin-1-one

Cat. No.: B13035255
M. Wt: 163.17 g/mol
InChI Key: LBMCFGJIAOOYID-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylisoindolin-1-one is an isoindolinone derivative characterized by a hydroxyl group at position 4 and a methyl group at position 2 on the isoindole ring. Isoindolinones are heterocyclic compounds with a lactam structure, making them valuable in medicinal chemistry and material science.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-hydroxy-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H9NO2/c1-10-5-7-6(9(10)12)3-2-4-8(7)11/h2-4,11H,5H2,1H3

InChI Key

LBMCFGJIAOOYID-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-methylisoindolin-1-one can be synthesized through several methods. One common approach involves the multicomponent reaction of methyl 2-formylbenzoate with primary amines and isocyanides, followed by intramolecular amidation . This method provides a straightforward and efficient route to obtain isoindolin-1-one derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different isoindoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various isoindoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of complex heterocyclic compounds, facilitating the development of novel chemical entities with diverse functionalities.

Biology

  • Enzyme Inhibition Studies : 4-Hydroxy-2-methylisoindolin-1-one is utilized in studies investigating enzyme inhibition and protein-ligand interactions. Its structure allows it to interact specifically with various biological targets.

Medicine

  • Therapeutic Potential : The compound exhibits promising anticancer and antimicrobial activities. It has been shown to inhibit the growth of certain bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antibacterial agents .

Industry

  • Dyes and Pigments : In industrial applications, this compound is explored for its potential in developing dyes, pigments, and polymer additives due to its unique chemical properties.

The biological activity of this compound has been documented extensively. Below is a summary table of its biological activities:

ActivityTarget/OrganismIC50/MIC ValuesReference
Tyrosinase InhibitionMushroom TyrosinaseIC50 near control
AntimicrobialStaphylococcus aureusMIC 12.5 µM
AntimicrobialMRSAMIC 12.5 µM
AntimicrobialBacillus subtilisMIC 25 µM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, particularly MRSA. This suggests its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Cytotoxic Activity

In another investigation, the cytotoxic effects of this compound were assessed against several cancer cell lines. The findings revealed that it exhibited selective cytotoxicity, with IC50 values ranging from 4.35 to 9.72 µM across different cancer types. Such results underscore its potential for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers: 6-Hydroxy-2-methylisoindolin-1-one

Structural Differences :

  • The hydroxyl group is at position 6 instead of 4.
  • Molecular formula: C₉H₉NO₂; molecular weight: 163.17 g/mol .

Impact on Properties :

  • Solubility : The 6-hydroxy isomer may exhibit different solubility due to altered hydrogen-bonding patterns.
  • Acidity : Positional differences could affect the hydroxyl group’s pKa, influencing reactivity in basic or acidic conditions.
  • Synthesis : Similar synthetic methods (e.g., condensation reactions) are applicable, but regioselective protection may be required to direct hydroxyl group placement .

Saturated Derivatives: 4-Hydroxy-2,3-dihydroisoindol-1-one

Structural Differences :

  • The isoindole ring is partially saturated at positions 2 and 3 .

Impact on Properties :

  • Conformation : Saturation introduces ring puckering, affecting interactions with planar biological targets (e.g., enzymes or receptors).

Substituted Isoindolinones: 3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one

Structural Differences :

  • Additional benzyl and 4-methylbenzyl groups at positions 2 and 3 .

Impact on Properties :

  • Melting Point : Higher melting point (149–152°C) due to increased molecular weight and crystallinity.
  • Biological Activity : Bulkier substituents may enhance binding to hydrophobic pockets in proteins, though steric hindrance could reduce accessibility .

Piperidinyl-Substituted Derivatives: 2-(Piperidin-4-yl)isoindolin-1-one

Structural Differences :

  • A piperidinyl group replaces the methyl group at position 2 .

Impact on Properties :

  • Polarity : The basic amine in piperidine increases water solubility in acidic environments.

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents CAS Number
4-Hydroxy-2-methylisoindolin-1-one C₉H₉NO₂ 163.17 Not Reported 4-OH, 2-CH₃ 50727-06-5*
6-Hydroxy-2-methylisoindolin-1-one C₉H₉NO₂ 163.17 Not Reported 6-OH, 2-CH₃ 1344701-44-5
4-Hydroxy-2,3-dihydroisoindol-1-one C₈H₇NO₂ 149.15 Not Reported 4-OH, saturated C2-C3 366453-21-6
3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one C₂₃H₂₁NO₂ 343.43 149–152 3-OH, 2-(4-CH₃C₆H₄CH₂), 3-C₆H₅CH₂ Not Provided

*Assumed based on .

Research Findings and Implications

  • Positional Isomerism : The hydroxyl group’s position (4 vs. 6) significantly affects electronic distribution and intermolecular interactions. For instance, 4-hydroxy derivatives may exhibit intramolecular hydrogen bonding with the lactam carbonyl, stabilizing the molecule .
  • In contrast, hydroxy-substituted variants may excel in aqueous environments .
  • Material Science : Benzyl-substituted derivatives () demonstrate higher melting points, suggesting utility in crystalline material design .

Biological Activity

4-Hydroxy-2-methylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by both hydroxyl and methyl groups, enhances its potential as a bioactive agent. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H9NOC_10H_9NO. The presence of the hydroxyl group contributes to its ability to form hydrogen bonds, which is crucial for its interaction with biological targets. The methyl group further influences its reactivity and solubility properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including tyrosinase, which is critical in melanin synthesis. This inhibition has implications for skin pigmentation disorders and potential cosmetic applications .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain Gram-positive bacteria. It has shown moderate inhibitory effects against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimal inhibitory concentration (MIC) values ranging from 12.5 µM to 25 µM .

Biological Activity Data

The following table summarizes the biological activities and relevant findings related to this compound:

Activity Target/Organism IC50/MIC Values Reference
Tyrosinase InhibitionMushroom TyrosinaseIC50 near control
AntimicrobialStaphylococcus aureusMIC 12.5 µM
AntimicrobialMRSAMIC 12.5 µM
AntimicrobialBacillus subtilisMIC 25 µM

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains. The results demonstrated significant activity against Gram-positive bacteria, particularly MRSA, indicating its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the inhibition of tyrosinase by this compound. The compound was synthesized and evaluated for its ability to inhibit melanin production in vitro. Results indicated that it could serve as a non-toxic alternative to existing tyrosinase inhibitors used in cosmetic formulations, offering a safer option for skin lightening products .

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